molecular formula C9H10O4 B1274192 2-(2-Hydroxyethoxy)benzoic acid CAS No. 55211-84-2

2-(2-Hydroxyethoxy)benzoic acid

Cat. No. B1274192
CAS RN: 55211-84-2
M. Wt: 182.17 g/mol
InChI Key: ZRPKEUVFESZUKX-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzoic acid is a chemical compound that is related to benzoic acid derivatives with additional functional groups. While the provided papers do not directly discuss 2-(2-Hydroxyethoxy)benzoic acid, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound . For instance, the study of 2-hydroxybenzoic acid (salicylic acid) provides information on the molecular structure and the effects of substituents on the benzoic acid framework .

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the functionalization of the aromatic ring or the modification of the carboxylic acid group. For example, the synthesis of 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was achieved using phthalic anhydride and α-naphthol with boric oxide as a catalyst, under specific reaction conditions to yield a high product purity . This suggests that similar methods could potentially be applied to synthesize 2-(2-Hydroxyethoxy)benzoic acid, with appropriate adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as NMR, IR, and UV-VIS, as well as theoretical calculations like DFT. For instance, the molecular structures and vibrational wavenumbers of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were determined using DFT calculations complemented by FT-IR and FT-Raman spectroscopy . These techniques could be employed to analyze the molecular structure of 2-(2-Hydroxyethoxy)benzoic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents which can participate in various chemical reactions. The azo-benzoic acids studied in one of the papers undergo acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent and pH conditions . This indicates that 2-(2-Hydroxyethoxy)benzoic acid may also exhibit specific reactivity patterns based on its functional groups and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their spectroscopic characteristics, intermolecular interactions, and electronic properties, are crucial for understanding their behavior in different contexts. The dimeric structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, for example, was investigated to understand the role of intermolecular hydrogen bonds, and various properties like hyperpolarizability and charge delocalization were studied using NBO analysis . These analyses can provide a foundation for predicting the properties of 2-(2-Hydroxyethoxy)benzoic acid.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

2-(2-Hydroxyethoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are effective in selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals. These compounds are particularly useful in differentiating hROS from other reactive oxygen species, and have applications in studying biological and chemical processes (Setsukinai et al., 2003).

Catalysis in Salicylic Acid Biosynthesis

Benzoic acid derivatives, including 2-(2-Hydroxyethoxy)benzoic acid, have been implicated in the biosynthesis of salicylic acid. The enzyme benzoic acid 2-hydroxylase (BA2H) catalyzes this process, highlighting the role of these compounds in plant biochemistry and their potential applications in the study of natural product synthesis (León et al., 1995).

Ionophore Synthesis and Structures

Derivatives of 2-(2-Hydroxyethoxy)benzoic acid have been synthesized as ionophores, which are molecules that can transport ions across a lipid membrane. These compounds have shown high selectivity for potassium ions over sodium ions. Their unique structures make them suitable for studies in ion transport and selectivity, as well as applications in sensor technology (Chikaraishi-Kasuga et al., 1997).

Mass Spectrometry Enhancements

In mass spectrometry, derivatives of 2-(2-Hydroxyethoxy)benzoic acid have been used as additives to improve the performance of the matrix-assisted laser desorption/ionization (MALDI) process. These derivatives can enhance ion yields and signal-to-noise ratios, especially for high-mass range molecules, demonstrating their utility in analytical chemistry (Karas et al., 1993).

Molecular Structure Studies

Detailed experimental and theoretical studies have been conducted on the structures and vibrations of compounds like 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid. These studies provide insights into the stability, charge delocalization, and molecular orbital contributions of these compounds, which are valuable in the field of material science and molecular engineering (Muthu & Paulraj, 2013).

properties

IUPAC Name

2-(2-hydroxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPKEUVFESZUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388622
Record name 2-(2-hydroxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethoxy)benzoic acid

CAS RN

55211-84-2
Record name 2-(2-hydroxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AJ Jaglowski - 1989 - search.proquest.com
The synthesis, characterization and ring-chain tautomerism studies of substituted 2-(2-hydroxyethoxy)-benzaldehydes and 2-(5-hydroxy-3-oxa-pentyloxy)-benzaldehydes are described. …
Number of citations: 4 search.proquest.com
CB Tran, XNT Duong, HD Lu, TTV Cao, T Truong - RSC advances, 2018 - pubs.rsc.org
An efficient protocol for 8-aminoquinoline assisted alkoxylation and phenoxylation of sp2 C–H bonds under heterogeneous catalysis was developed. The optimal conditions employed …
Number of citations: 6 pubs.rsc.org
PR Jones, SD Rothenberger - The Journal of Organic Chemistry, 1986 - ACS Publications
The dinitro lactone lb and dinitro ester 2b derived from salicylic acid undergo SnAt reactions in the presence of a variety of N-, 0-, and S-nucleophiles. Substitution is accompaniedby …
Number of citations: 9 pubs.acs.org
C Liljebris, SD Larsen, D Ogg, BJ Palazuk… - Journal of medicinal …, 2002 - ACS Publications
Protein tyrosine phosphatases (PTPs) constitute a diverse family of enzymes that, together with protein tyrosine kinases, control the level of intracellular tyrosine phosphorylation, thus …
Number of citations: 149 pubs.acs.org
F Lucchesini, V Bertini, M Pocci, G De Munno… - Tetrahedron, 1995 - Elsevier
The acid catalyzed acetalization of 2,6-bis(2-hydroxyethoxy)benzaldehyde (4) is studied under various conditions. New 2,3-dihydro-5H-1,4-benzodioxepin derivatives are prepared and …
Number of citations: 4 www.sciencedirect.com
SD ROTHENBERGER - 1985 - search.proquest.com
Part I. The synthesis, characterization, and physical properties of novel lactones and their precursors derived from methyl salicylate are described. The influence of substituents on the …
Number of citations: 3 search.proquest.com

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